molecular formula C11H8BrNO2 B8799402 Methyl 5-bromoisoquinoline-3-carboxylate

Methyl 5-bromoisoquinoline-3-carboxylate

Cat. No.: B8799402
M. Wt: 266.09 g/mol
InChI Key: RXKPRTKXPFIDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromoisoquinoline-3-carboxylate is a brominated heterocyclic compound featuring an isoquinoline backbone substituted with a bromine atom at the 5-position and a methyl ester group at the 3-position. Its molecular formula is C₁₁H₈BrNO₂, with a molecular weight of 274.10 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where it is utilized to construct complex molecules via cross-coupling reactions or nucleophilic substitutions. The bromine atom enhances reactivity for further functionalization, while the ester group contributes to solubility in polar organic solvents, facilitating purification and characterization .

Crystallographic studies of similar brominated isoquinoline derivatives often employ the SHELX software suite for structure refinement, underscoring its importance in resolving complex aromatic systems .

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

methyl 5-bromoisoquinoline-3-carboxylate

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-6H,1H3

InChI Key

RXKPRTKXPFIDJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C=CC=C(C2=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of methyl 5-bromoisoquinoline-3-carboxylate, a comparative analysis with structurally related compounds is provided below.

Structural and Functional Group Comparisons

  • It is a volatile organic compound (VOC) with a boiling point of 222°C and is widely used in flavoring and pharmaceuticals. Unlike this compound, its lack of bromine and aromatic nitrogen reduces its utility in metal-catalyzed cross-coupling reactions .
  • The free carboxylic acid group increases hydrophilicity but complicates solubility in organic solvents compared to the methyl ester derivative.
  • Methyl 5-Nitroisoquinoline-3-Carboxylate (C₁₁H₈N₂O₄): Substituting bromine with a nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity. Nitro groups enhance electrophilic substitution but may reduce stability under reducing conditions.

Physicochemical Properties (Table 1)

Property This compound Methyl Salicylate 5-Chloroisoquinoline-3-Carboxylic Acid
Molecular Weight (g/mol) 274.10 152.15 223.62
Boiling Point (°C) Not reported 222 Decomposes >250
Solubility Soluble in DMSO, CH₂Cl₂ Soluble in ethanol Limited in organic solvents
Key Functional Groups Bromine, methyl ester Methyl ester Chlorine, carboxylic acid

Limitations in Current Data

While methyl salicylate’s properties are well-documented , specific data for this compound—such as melting point, spectral data (NMR, IR), or toxicity—are absent in the provided evidence. Further experimental studies are required to fill these gaps.

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